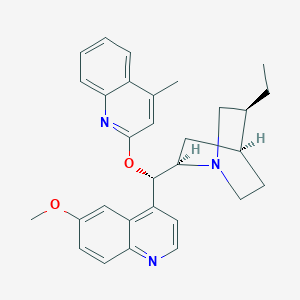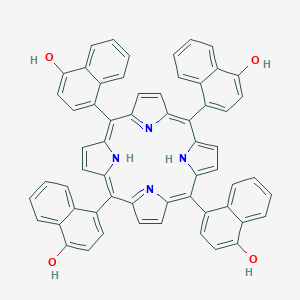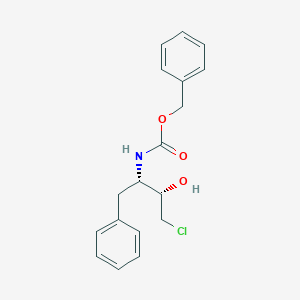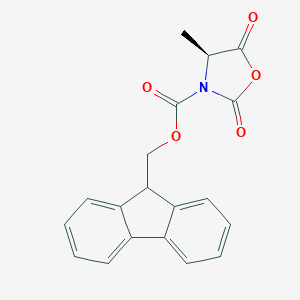
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, also known as BHIM, is a heterocyclic compound that has been used in various scientific research applications. This compound is of particular interest due to its potential as a building block for the synthesis of other organic compounds. In
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- is not well understood. However, it is believed that 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. However, it has been shown to have potential as an antimicrobial agent, suggesting that it may have an effect on bacterial cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- in lab experiments is its versatility as a building block for the synthesis of other organic compounds. However, one limitation is the limited information available on its biochemical and physiological effects, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-. One area of research could focus on the synthesis of new compounds using 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- as a building block. Another area of research could focus on the biochemical and physiological effects of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-, including its potential as an antimicrobial agent. Additionally, further research could be done to explore the mechanism of action of 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.
Synthesis Methods
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be synthesized using a variety of methods. One common method involves the reaction of 1H-benzimidazole-5-carboxylic acid with thionyl chloride to form 1H-benzimidazole-5-carbonyl chloride. This compound can then be reacted with 2-methylcyclohexanone to form 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl-.
Scientific Research Applications
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- has been used in various scientific research applications. One of the most common applications is as a building block for the synthesis of other organic compounds. 1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- can be used to synthesize a variety of compounds, including benzimidazole derivatives, which have been shown to have potential as antimicrobial agents.
properties
CAS RN |
131020-47-8 |
|---|---|
Product Name |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- |
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12) |
InChI Key |
HPFSMLCHPXXWJD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)Cl |
synonyms |
1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)










